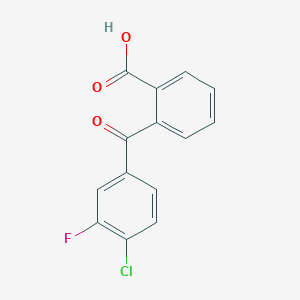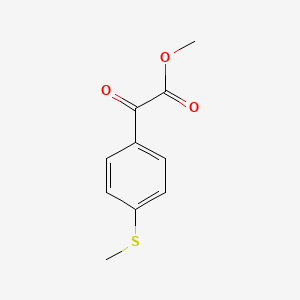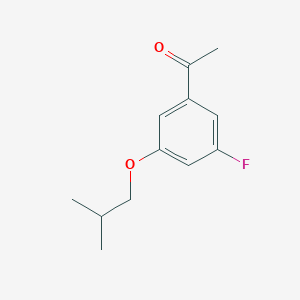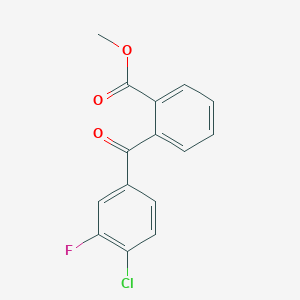
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-fluorobenzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
科学的研究の応用
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: Used in the manufacture of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular components .
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorobenzoyl)benzoate
- Methyl 2-(4-fluorobenzoyl)benzoate
- Methyl 2-benzoylbenzoate
Uniqueness
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate is unique due to the presence of both chloro and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These substituents can enhance its stability, binding affinity, and specificity in various applications .
特性
IUPAC Name |
methyl 2-(4-chloro-3-fluorobenzoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGLMOJRUHDESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

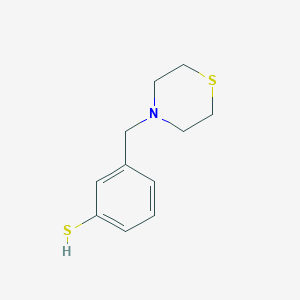
![4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B8000943.png)
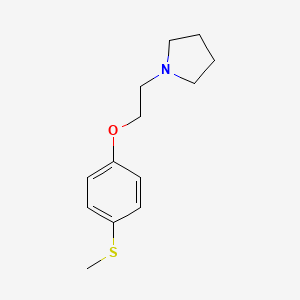
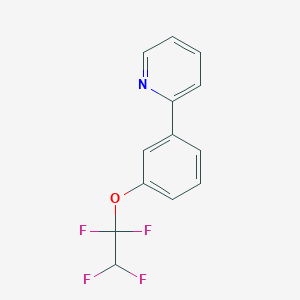

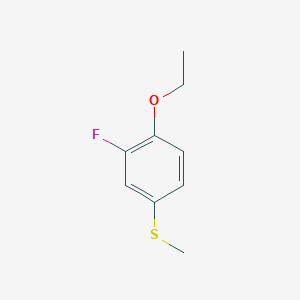

![4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde](/img/structure/B8000993.png)
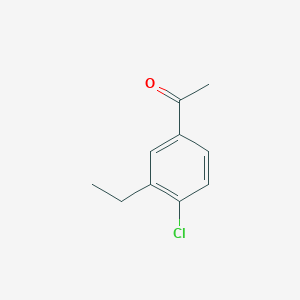
![O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B8001002.png)
